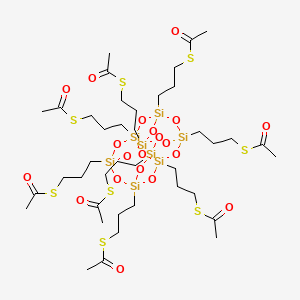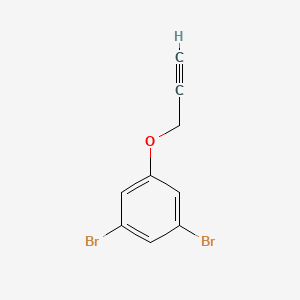![molecular formula C9H13N B6319019 2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 2098260-60-5](/img/structure/B6319019.png)
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (2E1,4,5,6-THCP) is an organic compound that has been used in scientific research and laboratory experiments. It is a cyclic structure composed of a pyrrole ring with two ethyl substituents, and is a member of the cyclopentapyrrole family. 2E1,4,5,6-THCP has a wide range of applications in the biomedical and pharmaceutical fields, due to its unique properties. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2E1,4,5,6-THCP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as aryl amines and quinolines. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 2E1,4,5,6-THCP has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of 2E1,4,5,6-THCP is not yet fully understood. However, it is believed that the compound works by binding to the active site of acetylcholinesterase, thus inhibiting the enzyme and preventing the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2E1,4,5,6-THCP has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved memory. It has also been shown to have an anxiolytic effect, which can lead to reduced anxiety and improved mood. In addition, 2E1,4,5,6-THCP has been shown to have anti-inflammatory effects, as well as to increase the production of dopamine, which can lead to improved mood and increased motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2E1,4,5,6-THCP has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations. It is not soluble in water, and must be used in an organic solvent. In addition, it is not very stable in air, and must be stored in an airtight container.
Direcciones Futuras
The potential future directions for 2E1,4,5,6-THCP are numerous. It could be used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also be used in the development of new drugs for the treatment of depression and anxiety. In addition, it could be used in the development of new drugs for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Finally, it could be used in the development of new drugs for the treatment of cancer.
Métodos De Síntesis
2E1,4,5,6-THCP can be synthesized through a variety of methods. One of the most common methods of synthesis is through the reaction of pyrrole with ethylene oxide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a cyclic ether, which is then converted to 2E1,4,5,6-THCP by the addition of an acid. Other methods of synthesis include the reaction of pyrrole with 2-chloroethanol, or the reaction of pyrrole with ethyl bromide in the presence of a base.
Propiedades
IUPAC Name |
2-ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-6-7-4-3-5-9(7)10-8/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMZLKDWHYIEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)
![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)



![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)

